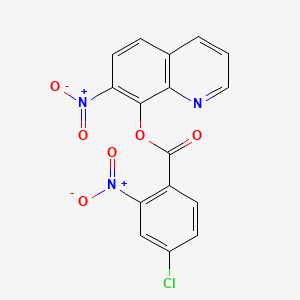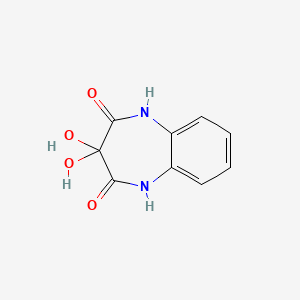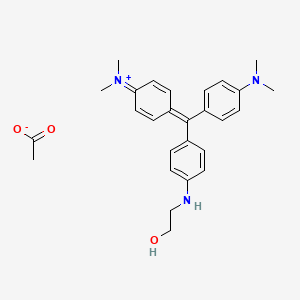
Acetamide, N-ethyl-N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-ethyl-N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)- is a complex organic compound that features a unique structure combining indole, piperazine, and pyridine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-ethyl-N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and purification steps are critical to achieving high-quality output .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-ethyl-N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Acetamide, N-ethyl-N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Acetamide, N-ethyl-N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The indole and piperazine moieties are particularly important for its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
Uniqueness
Acetamide, N-ethyl-N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)- is unique due to its specific combination of indole, piperazine, and pyridine moieties. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
153473-54-2 |
|---|---|
Molekularformel |
C22H25N5O2 |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
N-ethyl-N-[2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C22H25N5O2/c1-3-27(16(2)28)20-9-6-10-23-21(20)25-11-13-26(14-12-25)22(29)19-15-17-7-4-5-8-18(17)24-19/h4-10,15,24H,3,11-14H2,1-2H3 |
InChI-Schlüssel |
YNNJXLYOYFRJBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


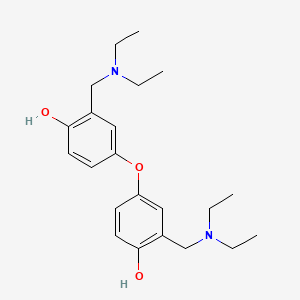
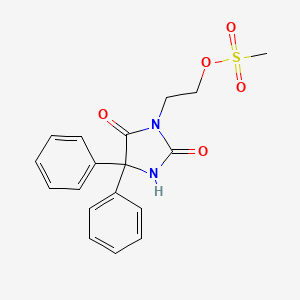

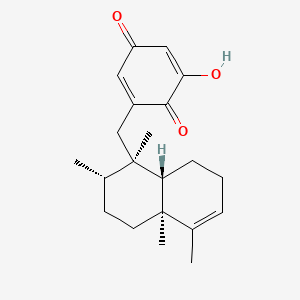

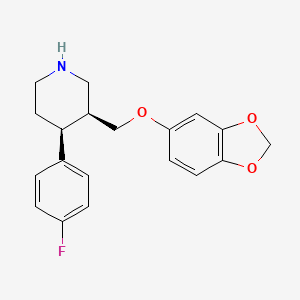

![4-[(E)-(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)diazenyl]benzoic acid](/img/structure/B12798613.png)
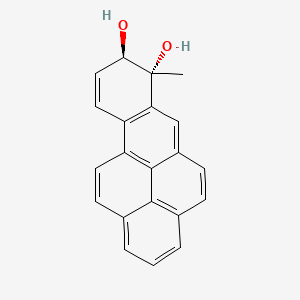
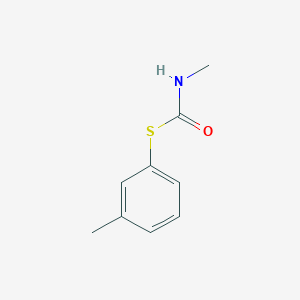
![1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane](/img/structure/B12798630.png)
